REACTION_CXSMILES
|
ClC1C=CC([C:8]2[C:9]([N+:33]([O-])=O)=[C:10]([O:15][C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[C:18](C4C=CC(Cl)=CC=4)[C:17]=3[N+]([O-])=O)[CH:11]=[CH:12][C:13]=2[Cl:14])=CC=1.CC(C)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[Cl:14][C:13]1[CH:12]=[CH:11][C:10]([O:15][C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)=[C:9]([CH:8]=1)[NH2:33] |f:2.3.4|
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=C(C=CC1Cl)OC1=C(C(=C(C=C1)Cl)C1=CC=C(C=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(N)C1)OC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |